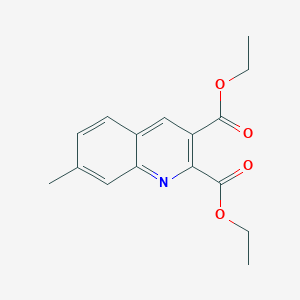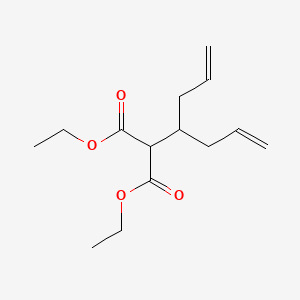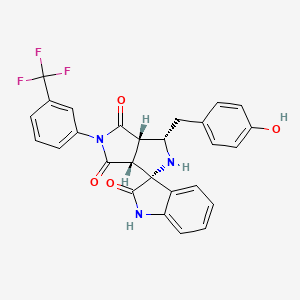
(5-Chloro-6-fluoropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-fluoropyridin-2-YL)acetic acid is a fluorinated pyridine derivative Compounds containing fluorine and chlorine substituents on aromatic rings are of significant interest due to their unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . The reaction conditions often require the use of a base to facilitate the heterolytic cleavage of the C-H bond, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including (5-Chloro-6-fluoropyridin-2-YL)acetic acid, often involve large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Used to facilitate substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have applications in pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-fluoropyridin-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates.
Agrochemicals: Incorporated into the design of herbicides and insecticides.
Material Science: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine and chlorine atoms influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, making it useful in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Similar in structure but with different substitution patterns.
Fluroxypyr: Contains a similar pyridine ring with fluorine and chlorine substituents.
Uniqueness
(5-Chloro-6-fluoropyridin-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H5ClFNO2 |
|---|---|
Molekulargewicht |
189.57 g/mol |
IUPAC-Name |
2-(5-chloro-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)10-7(5)9/h1-2H,3H2,(H,11,12) |
InChI-Schlüssel |
FMMUPTCGCZYXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1CC(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide](/img/structure/B12637289.png)

![L-Alanyl-L-alanyl-N-[4-(aminomethyl)benzoyl]glycine](/img/structure/B12637298.png)


![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)

![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
![(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12637354.png)

![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)

